REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[C:5]1[C:10]([F:11])=[CH:9][C:8]([C:12]([OH:15])([CH3:14])[CH3:13])=[CH:7][C:6]=1[F:16])C>C1COCC1.O>[F:11][C:10]1[CH:9]=[C:8]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:7]=[C:6]([F:16])[C:5]=1[CH:4]=[O:3]
|
Control Type
|
AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was vigorously stirred under argon at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through a fritted funnel
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC(=C1)C(C)(C)O)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |